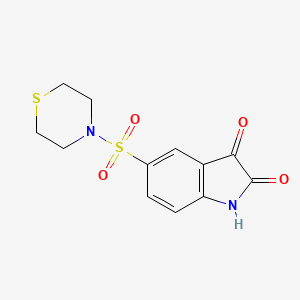

5-Thiomorpholinosulfonyl Isatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDODWBVJYAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655229 | |

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144853-48-4 | |

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Thiomorpholinosulfonyl Isatin

Established Synthetic Pathways for Isatin (B1672199) Core Structures in Research Synthesis

The isatin (1H-indole-2,3-dione) framework is a cornerstone in the synthesis of numerous heterocyclic compounds. researchgate.netresearchgate.net Its preparation has been accomplished through several named reactions, which have been refined over time to improve yields and substrate scope.

Key historical and widely used methods include:

Sandmeyer Isatin Synthesis: This is the oldest and a very direct method for synthesizing isatin. wikipedia.orgsynarchive.com It involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an α‐isonitrosoacetanilide intermediate, which is then isolated and cyclized using a strong acid like concentrated sulfuric acid to yield isatin, often in yields exceeding 75%. wikipedia.orgdergipark.org.tr

Stolle Isatin Synthesis: Considered a primary alternative to the Sandmeyer method, the Stolle synthesis is effective for both substituted and unsubstituted isatins. wikipedia.orgbiomedres.us The process involves the condensation of a primary or secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or titanium tetrachloride, to form the isatin ring. dergipark.org.trchemicalbook.com

Gassman Isatin Synthesis: This pathway involves the creation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to produce the desired substituted isatin. dergipark.org.trresearchgate.net

More recent approaches have also been developed for the synthesis of N-substituted isatins, which often involve the direct oxidation of commercially available substituted indoles or oxindoles using various oxidizing agents. wikipedia.org

The isatin scaffold is synthetically versatile due to its multiple reactive sites. wikipedia.orgajprd.com This allows for a wide range of functionalization reactions. The primary sites for modification are the nitrogen atom (N-1), the C-3 carbonyl group, and the aromatic ring, particularly at the C-5 and C-7 positions. wikipedia.orgchemicalbook.com

Electrophilic Aromatic Substitution: The benzene (B151609) ring of isatin can undergo electrophilic aromatic substitution, typically at the C-5 and C-7 positions, allowing for the introduction of various substituents. wikipedia.orgresearchgate.net Halogenation and nitration are common examples of such modifications.

N-Substitution: The acidic N-H proton at the N-1 position can be readily removed by a base, allowing for N-alkylation, N-arylation, and N-acylation reactions. ajprd.comnih.gov

C-3 Carbonyl Reactions: The C-3 keto group is highly electrophilic and is the most common site for nucleophilic attack. nih.gov This reactivity is exploited in condensation reactions (e.g., with amines to form Schiff bases), aldol-type reactions, and the formation of spirocyclic compounds. nih.govnih.gov

Modern Catalytic Methods: Recent advancements have introduced eco-friendly and highly efficient catalytic methods for isatin functionalization. For instance, N-heterocyclic carbene (NHC) organocatalysis has been used to control both N-1 functionalization (aza-Michael addition) and C-3 functionalization (Morita–Baylis–Hillman reaction) chemoselectively and under mild conditions. acs.org

Specific Synthetic Routes to 5-Sulfonated Isatin Intermediates and the Incorporation of Thiomorpholine (B91149)

The synthesis of 5-thiomorpholinosulfonyl isatin begins with the regioselective sulfonation of the isatin core at the C-5 position. This is a critical step that installs the sulfonyl group, which serves as a handle for introducing the thiomorpholine moiety.

The typical procedure involves treating isatin with an excess of chlorosulfonic acid. nih.gov This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) at the C-5 position of the aromatic ring, yielding 2,3-dioxoindoline-5-sulfonyl chloride. This intermediate is then reacted with a secondary amine, in this case, thiomorpholine, to form the desired sulfonamide linkage. The nucleophilic nitrogen of the thiomorpholine displaces the chloride on the sulfonyl group, resulting in the formation of this compound. nih.govnih.gov

The formation of the 5-sulfonyl chloride intermediate and its subsequent reaction with thiomorpholine require careful control of reaction conditions to maximize yield and purity.

Sulfonylation Step: The reaction of isatin with chlorosulfonic acid is typically performed under neat conditions or in a suitable solvent. The mixture is heated to facilitate the reaction, for example, at 70°C for several hours. nih.gov After the reaction is complete, the mixture is carefully quenched by pouring it onto ice, which precipitates the 5-chlorosulfonyl isatin product. nih.gov Purification can be achieved by filtration and washing with cold water. nih.gov

Amination Step: The reaction of 2,3-dioxoindoline-5-sulfonyl chloride with thiomorpholine is a standard nucleophilic substitution. It is generally carried out in an inert solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity. nih.gov A base may be added to scavenge the HCl byproduct. The product, this compound, can then be isolated and purified using techniques like column chromatography. Research has shown that this two-step process can produce the desired 5-sulfonated isatin derivatives in high yields. nih.gov

| Step | Reagents & Conditions | Product | Typical Yield | Reference |

| Sulfonylation | Isatin, Chlorosulfonic acid, Heat (70°C, 3h), then quench on ice | 2,3-dioxoindoline-5-sulfonyl chloride | High | nih.gov |

| Amination | 2,3-dioxoindoline-5-sulfonyl chloride, Thiomorpholine, THF, 0°C | This compound | High | nih.gov |

Systematic Derivatization Strategies at the Isatin N-1 and C-3 Positions for Structural Modification

Once this compound is synthesized, its structure can be further diversified by targeting the remaining reactive sites: the N-1 amide and the C-3 carbonyl group. nih.govresearchgate.net These modifications are crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies.

The N-1 position of the isatin ring is readily functionalized. ajprd.com

N-Alkylation: This is typically achieved by first deprotonating the N-H group with a base to form the isatin anion, followed by reaction with an alkylating agent (e.g., alkyl halides or sulfates). ajprd.comnih.gov A variety of bases and solvents can be used, including potassium carbonate (K₂CO₃) or calcium hydride (CaH₂) in dimethylformamide (DMF). nih.govtandfonline.comtandfonline.com Microwave-assisted N-alkylation has been shown to significantly reduce reaction times and improve yields. nih.govresearchgate.net

N-Acylation: Acyl groups can be introduced at the N-1 position using acyl chlorides or anhydrides. ajprd.comscientific.net The reaction can be performed under various conditions, such as refluxing in the presence of a catalyst like pyridine or triethylamine, or by first forming the sodium salt of isatin with sodium hydride (NaH) before adding the acylating agent. ajprd.comresearchgate.net

| Reaction | Reagents | Base/Solvent | Product | Reference |

| N-Alkylation | Alkyl Halide | K₂CO₃ / DMF | N-Alkyl Isatin | nih.govresearchgate.net |

| N-Alkylation | Alkylating Agent | CaH₂ / DMF | N-Alkyl Isatin | tandfonline.comtandfonline.com |

| N-Acylation | Acyl Chloride | Pyridine / Benzene | N-Acyl Isatin | ajprd.com |

| N-Acylation | Acetic Anhydride | Reflux | N-Acetyl Isatin | researchgate.net |

The C-3 carbonyl group is a key site for introducing structural diversity and developing hybrid molecules. wikipedia.org

Condensation Reactions: The C-3 keto group readily condenses with various nucleophiles. For example, reaction with primary amines or hydrazines yields Schiff bases, while reaction with thiosemicarbazides produces thiosemicarbazones. nih.govresearchgate.net These reactions are often catalyzed by a small amount of acid.

Hybrid Molecule Synthesis: Molecular hybridization involves combining the isatin scaffold with other pharmacologically active moieties to create a single molecule with potentially enhanced or synergistic properties. nih.govnih.govresearchgate.net This is a common strategy in medicinal chemistry. The C-3 position is frequently used as an anchor point for this strategy. For instance, isatin can be linked to other heterocyclic rings like thiazole (B1198619), triazole, or quinazolinone through the formation of a new bond at C-3. nih.govmdpi.com

Spiro Compounds: The C-3 position is also involved in the synthesis of spiro compounds, where the C-3 carbon becomes part of a new ring system. nih.gov These are often formed through multi-component reactions involving isatin and other reagents. nih.gov

The combination of C-5 sulfonation with derivatization at the N-1 and C-3 positions allows for the systematic development of a diverse library of this compound analogs. researchgate.net

Analytical Characterization Methodologies for Synthetic Products in Academic Research

The unambiguous structural confirmation and purity assessment of newly synthesized compounds are paramount in chemical research. For this compound and its derivatives, a combination of spectroscopic and chromatographic techniques is essential.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the protons of the isatin core and the thiomorpholine ring exhibit characteristic chemical shifts. The aromatic protons on the isatin ring typically appear in the downfield region, with their splitting patterns providing information about the substitution pattern. The protons of the thiomorpholine ring would be expected to appear as multiplets in the aliphatic region of the spectrum. The NH proton of the isatin ring usually presents as a broad singlet.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbons of the isatin moiety are particularly deshielded and appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons and the aliphatic carbons of the thiomorpholine ring further confirm the structure of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Isatin Sulfonamide Derivatives Note: This table is a generalized representation based on related structures, as specific data for this compound is not widely published.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isatin-NH | ~11.0 (s, 1H) | - |

| Isatin Aromatic-H | 7.0 - 8.0 (m) | 110 - 150 |

| Thiomorpholine-CH₂ | 2.5 - 4.0 (m) | 25 - 55 |

| Isatin C=O | - | 158 - 185 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the isatin core and the sulfonamide linkage.

Key expected vibrational frequencies include:

N-H stretch: A sharp peak around 3200-3400 cm⁻¹ corresponding to the isatin lactam N-H.

C=O stretches: Two distinct strong absorption bands in the region of 1700-1750 cm⁻¹ for the ketone and lactam carbonyl groups of the isatin ring.

S=O stretches: Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group (SO₂).

C-N and C-S stretches: These would appear in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: This table is a generalized representation based on related structures.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (Lactam) | 3200 - 3400 |

| C=O (Ketone, Lactam) | 1700 - 1750 |

| S=O (Sulfonamide) | 1330 - 1370 (asymmetric), 1140 - 1180 (symmetric) |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways for isatin derivatives often involve the loss of CO and cleavage of the substituent groups. For this compound, fragmentation of the thiomorpholine ring and the sulfonamide linkage would be expected, providing further structural confirmation.

Chromatographic Techniques for Purity Assessment in Research Batches

Chromatographic techniques are crucial for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose in academic research.

For the purity assessment of a research batch of this compound, a reverse-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample.

Thin-Layer Chromatography (TLC) is also routinely used for rapid monitoring of reaction progress and for a preliminary assessment of purity.

Investigations of Biological Activity and Molecular Mechanisms in Research Models

Enzyme Inhibition Studies and Target Identification

Inhibition of Viral Proteases (e.g., SARS-CoV 3CLpro) in In Vitro Systems

Derivatives of 5-sulfonyl isatin (B1672199) have been identified as inhibitors of the SARS-CoV 3C-like protease (3CLpro), an enzyme crucial for the replication cycle of the virus. nih.gov In vitro studies using a fluorogenic substrate peptide assay have demonstrated that modifications at the 5-position of the isatin ring are critical for inhibitory potency. nih.gov

Initial screenings of isatin derivatives highlighted that those with substitutions at the 5-position exhibited superior inhibitory activity against SARS-CoV 3CLpro compared to substitutions at other positions. nih.gov Further optimization of 5-sulfonyl isatin derivatives led to the discovery of compounds with significant inhibitory potential. For instance, the replacement of a piperazinyl moiety with other cyclic secondary amines, such as 4-methylpiperidinyl and 2-methylpiperidinyl, resulted in a substantial enhancement of inhibitory activity. nih.gov

One of the most potent compounds identified was 8k₁, which exhibited an IC₅₀ value of 1.04 μM. nih.gov The introduction of a methyl group at the N-1 position of the isatin ring generally led to a one- to ten-fold increase in inhibitory potency compared to the parent compounds. nih.gov These findings suggest that the 5-sulfonyl isatin scaffold is a promising starting point for the development of potent SARS-CoV 3CLpro inhibitors. nih.govnih.gov The main protease, 3CLpro, is a well-recognized target for antiviral drug development due to its essential role in viral replication. nih.govmdpi.com

Table 1: Inhibitory Activities of Selected 5-Sulfonyl Isatin Derivatives against SARS-CoV 3CLpro

| Compound | Substituent at 5-position | N-1 Substituent | IC₅₀ (μM) nih.gov |

|---|---|---|---|

| 7a | piperazin-1-ylsulfonyl | H | 76.74 |

| 7d | 4-benzylpiperazin-1-ylsulfonyl | H | 31.71 |

| 7k | 4-methylpiperidin-1-ylsulfonyl | H | 1.18 |

| 8k₁ | 4-methylpiperidin-1-ylsulfonyl | Methyl | 1.04 |

| 8k₂ | 4-methylpiperidin-1-ylsulfonyl | Benzyl (B1604629) | 1.69 |

Modulation of Carbonic Anhydrase Enzyme Activity

Isatin-based compounds have also been investigated for their effects on carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A study focusing on isatin-pyrazole benzenesulfonamide (B165840) hybrids demonstrated potent inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov

Many of the synthesized compounds were found to be more effective than the reference drug acetazolamide, with inhibition constants (Ki) in the nanomolar range. nih.gov Notably, compounds with a 5-NO₂ substitution on the isatin ring, such as 11e and 16e, exhibited selective inhibition of the tumor-associated hCA IX and hCA XII. nih.gov Docking studies suggested that the nitro group of these compounds forms specific interactions within the active sites of hCA IX and hCA XII, contributing to their selectivity. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Isatin-Pyrazole Benzenesulfonamide Hybrids

| Compound | hCA I Kᵢ (nM) nih.gov | hCA II Kᵢ (nM) nih.gov | hCA IX Kᵢ (nM) nih.gov | hCA XII Kᵢ (nM) nih.gov |

|---|---|---|---|---|

| 11e | 25.4 | 10.2 | 5.4 | 3.7 |

| 11f | 30.1 | 15.8 | 8.1 | 6.5 |

| 16e | 45.2 | 22.7 | 7.8 | 5.4 |

| 16f | 58.9 | 31.4 | 12.3 | 7.2 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Inhibition of Monoamine Oxidases (MAO-A and MAO-B) in Biochemical Assays

Isatin and its derivatives are recognized as inhibitors of monoamine oxidases (MAO), enzymes that catalyze the oxidative deamination of neurotransmitters. rsc.orgnih.gov Research has shown that isatin itself is a reversible inhibitor of both MAO-A and MAO-B. nih.gov Structure-activity relationship studies have revealed that substitution at the C-5 position of the isatin ring is particularly advantageous for MAO-B inhibition. nih.govmdpi.com

A study on sulfonyl isatin derivatives demonstrated promising inhibitory activity against MAO-A, with IC₅₀ values ranging from 4 to 22 μM. rsc.org Compounds lacking a propargylamine (B41283) moiety showed enhanced MAO-B inhibition (IC₅₀: 5–8 μM). rsc.org The presence of a fluorophenylsulfonyl moiety was found to be significant for the multifunctional activity of these compounds. rsc.org For instance, N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide was identified as a potent multifunctional agent. rsc.org

Table 3: MAO Inhibitory Activity of Selected Sulfonyl Isatin Derivatives

| Compound | MAO-A IC₅₀ (μM) rsc.org | MAO-B IC₅₀ (μM) rsc.org |

|---|---|---|

| 4 | 10.32 | 5.21 |

| 5 | 12.87 | 6.45 |

| Isatin (Ref.) | 25.34 | 9.87 |

Caspase Enzyme Inhibition (e.g., Caspase-3, Caspase-6) in Cellular and Biochemical Contexts

Isatin sulfonamides have emerged as potent inhibitors of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death). nih.govsemanticscholar.org These compounds have shown high potency and selectivity, particularly for the effector caspases, caspase-3 and caspase-7. nih.gov For example, 5-pyrrolidinylsulfonyl isatins have demonstrated in vitro caspase inhibition potencies in the nanomolar to subnanomolar range for caspase-3. nih.gov

One derivative, (S)-1-(4-(2-fluoroethoxy)benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, was found to be a competitive inhibitor of caspase-3 with a Kᵢ value of 0.2 nM. nih.gov Another study on isatin-sulphonamide based derivatives identified compounds with IC₅₀ values against caspase-3 in the range of 2.33-116.91 μM. semanticscholar.org The presence of a 2-(phenoxymethyl)pyrrolidine (B2688903) functionality on the isatin core led to more active compounds against caspase-3 and -7 compared to those with a pyrrolidin-1-yl sulphonyl moiety. semanticscholar.org The simple analogue, 5-nitroisatin, has also been shown to inhibit caspase-3, caspase-6, and caspase-7 with Kᵢ values of 0.50 μM, 1.6 μM, and 0.29 μM, respectively. nih.gov

Table 4: Caspase-3 Inhibitory Activity of Selected Isatin Derivatives

| Compound | Caspase-3 IC₅₀ (μM) semanticscholar.org | Caspase-3 Kᵢ (nM) nih.gov |

|---|---|---|

| 20d | 2.33 | - |

| (S)-35 | - | 0.2 |

| Ac-DEVD-CHO (Ref.) | 0.016 | - |

Kinase Inhibition Profiles (e.g., CDK2, Akt pathway, EGFR, HER2, VEGFR2) in In Vitro and Cellular Assays

The isatin scaffold has been utilized in the design of compounds targeting various protein kinases, which are key regulators of cellular signaling pathways and are often implicated in diseases like cancer. nih.gov A series of 7-deazapurine incorporating isatin hybrid compounds were designed and evaluated as protein kinase inhibitors. nih.gov One compound from this series demonstrated potent cytotoxic effects against several cancer cell lines and inhibited the activity of four different protein kinases in the nanomolar range. nih.gov

Tricyclic isatin oxime derivatives have also been identified as having high binding affinity for several kinases, including DYRK1A, DYRK1B, and PIM1, with IC₅₀ values in the micromolar range for inhibiting inflammatory responses. mdpi.com While many small molecule kinase inhibitors have been developed, they can sometimes lead to off-target effects, including chromosomal damage, by inhibiting kinases involved in the cell cycle, such as CDK2. plos.org The development of kinase inhibitors with specific profiles is an active area of research. nih.gov

Table 5: Kinase Inhibition by a 7-Deazapurine Isatin Hybrid (Compound 5)

| Kinase Target | IC₅₀ (nM) nih.gov |

|---|---|

| EGFR | 65.3 |

| HER2 | 81.7 |

| VEGFR-2 | 58.2 |

| Akt1 | 77.4 |

Targeting DNA Gyrase B in Microbiological Systems

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. frontiersin.orgnih.gov The GyrB subunit, in particular, has been a focus for the development of new antibacterial agents to overcome resistance to existing drugs like fluoroquinolones, which target the GyrA subunit. frontiersin.orgnih.gov

While the isatin scaffold is a component of many biologically active compounds, including those with antimicrobial properties, specific studies directly investigating the activity of 5-Thiomorpholinosulfonyl Isatin against DNA gyrase B were not found in the provided search results. nih.govresearchgate.net However, the broader class of quinazolinone compounds, which can be synthesized from isatin derivatives, have been discovered to target DNA gyrase and exhibit activity against Gram-negative bacteria. diva-portal.org This suggests a potential, though not directly evidenced, avenue for the exploration of isatin-based compounds, including this compound, as DNA gyrase B inhibitors.

Cellular Response and Pathway Modulation Studies

The antiproliferative potential of isatin derivatives, including those with sulfonamide moieties, has been evaluated against a variety of human cancer cell lines. nih.govnih.govmdpi.com For instance, a series of 5-(morpholinosulfonyl)isatin derivatives were tested for their cytotoxic effects against HepG2 (hepatocellular carcinoma), HCT116 (colon carcinoma), CACO (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines using the Sulforhodamine B (SRB) assay. nih.gov One particular bis-derivative demonstrated good anticancer potential. nih.gov

In another study, indole-isatin molecular hybrids were assessed for their antiproliferative activity against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines. nih.gov The results, expressed as average percent growth inhibition at a 30 µM concentration, ranged from 22.6% to 97.8%. nih.gov Notably, compounds with N-benzyl and N-phenyl substitutions on the isatin ring showed high average growth inhibitions of 97.8% and 97.6%, respectively. nih.gov

Furthermore, new isatin-based compounds have been evaluated for their antiproliferative activity against several cancer cell lines, including HT-29, ZR-75, and A-549. nih.gov The investigation highlighted that modifications at the C-3 and C-5 positions of the isatin moiety, as well as the nature of the linked chemical group, significantly influence the anticancer potency. nih.gov

A separate study on isatin–purine hybrids using an MTT colorimetric assay against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines also showed promising cytotoxic activity. mdpi.com Several of these hybrid compounds demonstrated good antiproliferative activity with IC50 values ranging from 8.93 to 53.49 μM. mdpi.com

Table 1: Antiproliferative Activity of Isatin Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Assay | Key Findings |

| 5-(Morpholinosulfonyl)isatin derivatives | HepG2, HCT116, CACO, MCF-7 | SRB | A bis-derivative showed good anticancer potential. nih.gov |

| Indole-isatin molecular hybrids | A-549, HT-29, ZR-75 | Not Specified | Growth inhibition ranged from 22.6% to 97.8%. nih.gov |

| Isatin-based conjugates | HT-29, ZR-75, A-549 | Not Specified | Activity is influenced by substitutions at C-3 and C-5. nih.gov |

| Isatin–purine hybrids | HepG2, MCF-7, MDA-MB-231, HeLa | MTT | IC50 values ranged from 8.93 to 53.49 μM. mdpi.com |

Research has shown that certain isatin derivatives can induce apoptosis and modulate the cell cycle in cancer cells. For example, one study found that a specific isatin derivative caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.govnih.govresearchgate.net This compound also significantly decreased the amount of phosphorylated Rb protein in a dose-dependent manner, which was confirmed by Western blot analysis. nih.govnih.govresearchgate.net

In another investigation, an isatin–purine hybrid was found to cause a massive accumulation of treated HepG2 cells in the pre-G1 phase (21.47%) compared to control cells (2.02%), as revealed by flow cytometric analysis. mdpi.com This suggests the induction of apoptosis. mdpi.com Further analysis of apoptosis through flow cytometry has demonstrated a time-dependent increase in both early and late apoptotic cell populations upon treatment with certain isatin derivatives. researchgate.net

Studies on 5-pyrrolidinylsulfonyl isatins have identified them as potent, nonpeptidyl caspase inhibitors, which are key enzymes in the execution of apoptosis. nih.gov These compounds have shown high in vitro inhibition potencies for caspase-3 and selectivity for the effector caspases-3 and -7. nih.gov

Furthermore, the treatment of Caco-2 cells with a new quinoline (B57606) and isatin derivative led to a decrease in the cell population in the G0/G1 and S phases, indicating cellular arrest in the sub-G0 (apoptotic) phase. semanticscholar.org Some isatin-based compounds have also been found to induce both early- and late-apoptotic effects against various tumor cells and arrest the cell cycle in the G1 and G2 phases. rsc.org

The anti-angiogenic potential of isatin derivatives has been explored in cellular models. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Certain phytochemicals, including some saponins, have been shown to modulate angiogenesis by regulating pro-angiogenic and anti-angiogenic factors. nih.gov

While direct studies on the anti-angiogenic activity of this compound are limited, related isatin derivatives have been investigated for their inhibitory effects on key signaling pathways involved in angiogenesis. For instance, some isatin derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis. semanticscholar.org Molecular docking studies have been used to predict the binding modes of these compounds to the VEGFR-2 active site. semanticscholar.org

In one study, new quinoline and isatin derivatives were synthesized and shown to strongly inhibit VEGFR-2 kinase activity. semanticscholar.org A cell migration assay also demonstrated the ability of one of these compounds to prevent the healing and migration abilities of cancer cells, which are processes related to angiogenesis. semanticscholar.org

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.govnih.govresearchgate.net

Antibacterial Activity: Several 5-(morpholinosulfonyl)isatin derivatives have been synthesized and screened for their activity against Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In one study, the unsubstituted 5-(morpholinosulfonyl)isatin showed the best antimicrobial activity against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.007 to 0.49 µg/ml. researchgate.net Another study found that certain Schiff base derivatives of isatin were particularly potent against Pseudomonas aeruginosa, with MIC values of 6.25 μg/mL. rhhz.net It was also observed that the incorporation of (thio)urea-based Schiff bases led to more potent derivatives with a broader spectrum of antibacterial activity. rhhz.net

Antifungal Activity: The antifungal efficacy of new isatin-β-thiocarbohydrazone hybrids has been evaluated against Candida albicans and Aspergillus fumigatus. researchgate.net Some of these compounds showed eminent efficacy toward A. fumigatus. researchgate.net Furthermore, certain 5-(morpholinosulfonyl)isatin derivatives incorporating a thiazole (B1198619) moiety exhibited good antifungal activity. researchgate.netnih.gov

Antimycobacterial Activity: Research has explored the antimycobacterial potential of isatin derivatives against Mycobacterium tuberculosis (MTB) H37Rv and multidrug-resistant (MDR-TB) strains. nih.gov Certain isatin-coumarin hybrids were active against both strains, with MIC values ranging from 32 to 256 μg/mL. nih.gov Structure-activity relationship (SAR) studies revealed that 5-fluoro-substituted isatins had greater potency than unsubstituted ones. nih.gov

Antiviral Activity: Isatin derivatives have been investigated for their antiviral properties against various viruses, including HIV and SARS-CoV. nih.govnih.govsemanticscholar.org One study reported that a 5-fluoro derivative of an isatin-sulfonamide compound inhibited HCV RNA synthesis. nih.gov Another compound in the same series showed 45% maximum protection against the replication of SARS-CoV in Vero cells. nih.gov

Table 2: Antimicrobial Spectrum of Isatin Derivatives

| Activity Type | Organism(s) | Key Findings |

| Antibacterial | Gram-positive and Gram-negative bacteria | Unsubstituted 5-(morpholinosulfonyl)isatin showed MIC values of 0.007-0.49 µg/ml. researchgate.net |

| Antifungal | Candida albicans, Aspergillus fumigatus | Some isatin-β-thiocarbohydrazone hybrids showed high efficacy. researchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis H37Rv, MDR-TB | Isatin-coumarin hybrids showed MIC values of 32-256 μg/mL. nih.gov |

| Antiviral | HCV, SARS-CoV | A 5-fluoro derivative inhibited HCV RNA synthesis; another compound showed 45% protection against SARS-CoV replication. nih.gov |

In Vitro Pharmacological Profiling and Cellular Assays

The potency of this compound and its derivatives is often quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

In the context of antiproliferative activity, IC50 values are determined against various cancer cell lines. For instance, certain indole-isatin molecular hybrids were identified as highly active, with IC50 values of 1.69 µM and 1.91 µM against a panel of cancer cells, which was significantly more potent than the reference drug sunitinib (B231) (IC50 = 8.11 µM). nih.gov Another study on isatin–purine hybrids reported IC50 values ranging from 8.93 to 14.89 µM against several human cancer cell lines. mdpi.com Specifically, one compound demonstrated IC50 values of 9.61 µM against HepG2 and 10.78 µM against MCF-7 cells. mdpi.com

For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is often determined. The unsubstituted 5-(morpholinosulfonyl)isatin exhibited MIC values as low as 0.007-0.49 µg/ml against a range of bacteria. researchgate.net In studies on antimycobacterial activity, isatin-coumarin hybrids displayed MIC values between 32 and 256 μg/mL against Mycobacterium tuberculosis H37Rv and MDR-TB strains. nih.gov

The inhibitory potential of isatin derivatives against specific enzymes is also assessed by determining IC50 values. For example, some derivatives have been evaluated for their inhibitory activity against VEGFR-2, with promising compounds showing IC50 values between 0.1 and 1 µM. researchgate.net

Table 3: IC50 and MIC Values of Isatin Derivatives

| Compound/Derivative | Target/Organism | IC50/MIC Value |

| Indole-isatin molecular hybrids | Cancer cell lines | 1.69 µM and 1.91 µM nih.gov |

| Isatin–purine hybrid | HepG2 cells | 9.61 µM mdpi.com |

| Isatin–purine hybrid | MCF-7 cells | 10.78 µM mdpi.com |

| Unsubstituted 5-(morpholinosulfonyl)isatin | Various bacteria | 0.007-0.49 µg/ml (MIC) researchgate.net |

| Isatin-coumarin hybrids | M. tuberculosis H37Rv, MDR-TB | 32-256 μg/mL (MIC) nih.gov |

| Isatin derivatives | VEGFR-2 | 0.1-1 µM researchgate.net |

Compound Names

Selectivity Profiling against Related Biological Targets

The isatin sulfonamide scaffold, particularly derivatives like this compound, has been the subject of extensive research to characterize its interaction with various biological targets. A primary focus of these investigations has been to determine the selectivity of these compounds, especially within the caspase family of enzymes, which are central to the process of apoptosis.

Caspase Selectivity

Research has consistently demonstrated that isatin sulfonamide analogues are potent, non-peptide, small-molecule inhibitors of caspase-3. nih.gov The selectivity of these compounds is a critical aspect of their potential as research tools. Studies often focus on comparing the inhibitory activity against the primary target, caspase-3, with its activity against other closely related effector caspases, such as caspase-7, and initiator caspases like caspase-9. nih.gov

A specific isatin sulfonamide inhibitor, SB-281277, showed significant selectivity for caspase-3 (Ki of 15 nM) and caspase-7 (Ki of 47 nM). nih.gov Its selectivity was found to be approximately 100-fold greater for caspase-3 and -7 compared to all other caspase family members, with the exception of caspase-9, against which it still showed considerable, though lesser, inhibition (Ki of 460 nM). nih.gov

Derivatives of 5-pyrrolidinylsulfonyl isatin, a closely related class, are also recognized as potent, nonpeptidyl caspase inhibitors. nih.gov These compounds exhibit high in vitro inhibitory potencies for caspase-3, with Ki values in the nanomolar to subnanomolar range (0.2-56.1 nM). nih.gov Crucially, these inhibitors demonstrate selectivity for the effector caspases, caspase-3 and caspase-7, in laboratory tests. nih.gov The interaction of the pyrrolidine (B122466) ring with the S2 subsite of the enzyme is thought to contribute to this selectivity. nih.gov

Further studies on isatin-sulphonamide based derivatives have quantified this selectivity. The ratio of IC50 values for caspase-7 to caspase-3 is often used to calculate a Selectivity Index (SI). nih.gov Research has shown that modifications to the isatin core, such as substitutions at the C5 position with groups like 1-(pyrrolidinyl)sulfonyl, can yield compounds with varying degrees of inhibitory activity and selectivity against caspase-3 and caspase-7. nih.govsemanticscholar.org

The data below illustrates the inhibitory concentrations (EC50) for a series of isatin derivatives against caspase-3 and caspase-7, highlighting the impact of different chemical modifications on potency and selectivity. lablogic.com

| Compound | Modification | Caspase-3 EC50 (nM) | Caspase-7 EC50 (nM) |

|---|---|---|---|

| Iodinated Isatin 4 | Iodine substitution | 59.9 | 25.3 |

| Fluorinated Isatin 5 | Fluorine substitution | ~50 | ~20 |

| Isatin 6 | No ether group | 199.5 | - |

| Difluorinated Isatin 11d | Difluorinated phenyl ether | 12.4 | - |

| Difluorinated Isatin 11e | Difluorinated phenyl ether | 10.4 | - |

Data sourced from reference lablogic.com. EC50 is the concentration required to inhibit the enzyme by 50%. A lower value indicates higher potency. The dash (-) indicates data not specified in the source.

The table demonstrates that substitutions on the phenyl ether group significantly influence affinity for caspase-3. lablogic.com For instance, difluorinated isatins 11d and 11e were found to be more potent inhibitors of caspase-3 than their iodinated or non-fluorinated counterparts. lablogic.com The absence of the phenyl ether group in isatin 6 resulted in a four-fold decrease in potency against caspase-3 compared to isatins 4 and 5, underscoring the structural importance of this moiety for target engagement. lablogic.com

In another study, a series of new isatin-sulphonamide derivatives were evaluated, with some compounds identified as active inhibitors with IC50 values ranging from 2.33 to 116.91 μM. nih.gov Compound 20d from this series showed moderate inhibitory activity against both caspase-3 and caspase-7 when compared to the control inhibitor Ac-DEVD-CHO. nih.govsemanticscholar.org

| Compound Series | Key Structural Feature | IC50 Range (μM) | Target Enzymes | Reference Compound |

|---|---|---|---|---|

| New Isatin-Sulphonamides | 1-(Pyrrolidinyl)sulfonyl or 2-(Phenoxymethyl)pyrrolidin-1-yl)sulfonyl at C5 | 2.33 - 116.91 | Caspase-3, Caspase-7 | Ac-DEVD-CHO (IC50 = 0.016 μM) |

Data sourced from references nih.govsemanticscholar.org. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

While the primary targets identified are caspases, the structural similarity between the active sites of various kinases suggests that isatin derivatives could potentially have broader inhibitory effects. mdpi.com However, within the caspase family, the isatin sulfonamide core, as seen in this compound and its analogs, has been refined to confer marked selectivity for the effector caspases-3 and -7. nih.gov

Structure Activity Relationship Sar Investigations of 5 Thiomorpholinosulfonyl Isatin Derivatives

Impact of Substitution Patterns at the Isatin (B1672199) 5-Position on Biological Activity

The C-5 position of the isatin ring is a frequent site for modification, with substitutions at this position significantly influencing the biological activity of the resulting compounds. ijcsrr.orgnih.govbenthamdirect.com

The introduction of a sulfonamide group at the 5-position of the isatin scaffold has been a key strategy in the development of potent bioactive molecules. In a series of isatin sulfonamide Michael acceptors, the thiomorpholine (B91149) analogues displayed enhanced inhibitory potency and selectivity for caspase-6 over caspase-3 when compared to piperidine (B6355638) and morpholine (B109124) analogues. acs.org This suggests that the thiomorpholine ring plays a crucial role in the specific interactions with the target enzyme.

The synthesis of novel 5-(morpholinosulfonyl)isatin derivatives incorporating a thiazole (B1198619) moiety has also been described, highlighting the importance of the sulfonyl group in generating compounds with significant antimicrobial and antifungal activities. nih.gov The sulfonyl group, often linked to a heterocyclic ring like thiomorpholine, appears to be a critical pharmacophoric element for achieving desired biological outcomes.

The nature of substituents at the C-5 position of the isatin ring plays a critical role in determining the efficacy and selectivity of the compounds. ijcsrr.orgbenthamdirect.com

Halogens: The introduction of halogen atoms at the C-5 position has been shown to enhance the anticancer activity of isatin hybrids. ijcsrr.org Specifically, for isatin-thiazole hybrids, the activity increases in the order of Cl > Br > H. ijcsrr.org In another study, 5-bromo substitution resulted in the most favorable antimicrobial activity among the tested compounds. rjppd.org

Alkyl and Aryl Groups: The presence of electron-donating groups at the C-5 position has been associated with strong antitumor activity. benthamdirect.com For instance, isatin derivatives with a methyl group at C-5 have been synthesized and investigated. biomedres.us In a study of isatin derivatives as tyrosinase inhibitors, compounds with an electron-donating group on the phenyl ring attached at the 5-position generally showed higher inhibitory activity than those with a halogen group. nih.gov

The following table summarizes the impact of various substituents at the C-5 position on the biological activity of isatin derivatives:

| Substituent at C-5 | Biological Activity | Reference |

| Halogens (Cl, Br) | Increased anticancer and antimicrobial activity | ijcsrr.orgrjppd.org |

| Electron-donating groups | Strong antitumor activity | benthamdirect.com |

| Alkyl urea (B33335) groups | Inhibitory activity against tyrosinase decreased with increasing carbon number | nih.gov |

Effects of N-1 and C-3 Derivatization on Compound Potency and Mechanism

Modifications at the N-1 and C-3 positions of the isatin scaffold are crucial for modulating the potency and mechanism of action of these compounds. nih.govbenthamdirect.com

N-alkylation and N-arylation of the isatin ring have been shown to significantly influence biological activity. benthamdirect.com Studies on N-alkyl-substituted isatins revealed that the introduction of an aromatic ring with a one or three-carbon atom linker at N-1 enhanced cytotoxic activity compared to simple alkyl substituents. acs.orgresearchgate.net Furthermore, electron-withdrawing groups on the N-benzyl ring, particularly at the meta or para position, were favored for increased activity. acs.orgresearchgate.net N-benzylisatin sulfonamide derivatives have been identified as effective caspase-3 inhibitors. tjpr.org N-alkyl-substituted isatins have also been shown to enhance P2X7 receptor-induced interleukin-1β release from macrophages. nih.gov

The C-3 carbonyl group of the isatin ring is a key site for chemical modifications that can dramatically alter biological activity. tjpr.org An intact carbonyl functionality at the C-3 position has been found to be essential for the cytotoxic potential of certain isatin derivatives. tjpr.org However, modifications at this position have also led to highly potent compounds. For example, modifications at the C-3 carbonyl group have resulted in a 300-fold increase in potency against Jurkat T lymphocytes. benthamdirect.com The C-3 carbonyl group is highly reactive and can undergo various reactions, including condensation to form Schiff bases and spiro-derivatives, which often exhibit significant biological activities. ijcsrr.orgnih.gov The use of the C-3 carbonyl group for the construction of a pyrazoline moiety has also been explored to create compounds with antioxidant activity. uobaghdad.edu.iq

Analysis of Conformational Dynamics and Their Correlation with Observed Activity

The three-dimensional conformation of isatin derivatives is a critical determinant of their biological activity. Isatin Schiff base derivatives can exist as E and Z conformers, and their interconversion can be a significant factor. researchgate.net The stabilization of a specific conformer through metal complexation or substitution can impact activity. researchgate.net For instance, complexation with metals can stabilize the E-conformer, while substitution at the 4th position of the isatin core can favor the Z-form. researchgate.net

Rational Design Principles for Enhancing Biological Potency and Target Selectivity within Isatin-Sulfonyl Chemical Space

The isatin scaffold, characterized by an indole-2,3-dione core, represents a versatile template in medicinal chemistry, lending itself to a wide array of chemical modifications. mdpi.comnih.gov The introduction of a sulfonyl or sulfonamide group, particularly at the C-5 position, has proven to be a highly effective strategy for developing potent and selective inhibitors for a diverse range of biological targets. nih.gov Rational design principles within this isatin-sulfonyl chemical space are guided by a deep understanding of structure-activity relationships (SAR), focusing on modifications of the isatin core, the nature of the sulfonamide linker, and the terminal functional groups to optimize interactions with specific enzyme active sites or receptors.

A critical aspect of the rational design of isatin-sulfonyl derivatives is the strategic modification of the isatin ring system. The C-5 position is frequently utilized for the introduction of the sulfonyl moiety, as substitutions at this position have been shown to be highly effective in increasing inhibitory potency against various targets, such as the SARS-CoV 3C-like protease (3CLpro). nih.gov For instance, early screening of isatin derivatives revealed that compounds substituted at the 5-position were superior to those substituted at other positions. nih.gov Further modifications, such as N-alkylation or N-benzylation of the isatin nitrogen, can also significantly influence biological activity. The addition of a benzyl (B1604629) group at the N-1 position, for example, has been shown to enhance binding affinity.

The nature of the amine component of the sulfonamide group is a key determinant of both potency and selectivity. The thiomorpholine ring in 5-thiomorpholinosulfonyl isatin is a crucial feature that can enhance solubility and bioavailability by increasing the polarity of the molecule. This strategic inclusion of heterocyclic moieties is a common approach in the design of isatin-based inhibitors. For example, the replacement of a simple sulfonyl chloride with various secondary amines, such as piperazine (B1678402), leads to derivatives with varied biological activities. nih.gov

Fine-tuning the substituents on the isatin ring and the terminal group of the sulfonyl moiety allows for the optimization of interactions with the target protein. For example, in the context of caspase-3 inhibition, the indolin-3-ylidene scaffold of isatin derivatives binds to the active site through hydrogen bonding and π-π stacking. The thiomorpholinosulfonyl group contributes to improved physicochemical properties, while a benzyl group at the N-1 position can enhance binding affinity. Similarly, for SARS-CoV 3CLpro inhibitors, linking aromatic rings to a piperazine group at the 5-sulfonyl position has been shown to increase inhibitory potency. nih.gov

The following tables present research findings on the biological activities of various isatin-sulfonyl derivatives, illustrating the impact of structural modifications on their inhibitory potency.

Table 1: Inhibitory Activity of 5-Substituted Isatin Derivatives against SARS-CoV 3CLpro

| Compound | Substituent at C-5 | IC50 (µM) against SARS-CoV 3CLpro | Reference |

|---|---|---|---|

| 3a | -SO2-N(CH3)2 | >100 | nih.gov |

| 3b | -SO2-N(C2H5)2 | >100 | nih.gov |

| 7a | -SO2-(piperazin-1-yl) | 76.74 | nih.gov |

| 7d | -SO2-(4-benzylpiperazin-1-yl) | 31.71 | nih.gov |

| 8k1 | -SO2-(4-(4-chlorobenzyl)piperazin-1-yl) | 1.04 | nih.govnih.gov |

Table 2: Biological Activity of Various Isatin Derivatives

| Compound Type | Target | Key Structural Features | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| N-methyl isatin | MAO-B | Methyl group at N-1 position | IC50 = 7.9 ± 0.4 µM | acs.org |

| 5-hydroxyisatin | MAO-A | Hydroxy group at C-5 position | IC50 = 6.5 ± 1.1 µM | acs.org |

| Isatin-oxadiazole hybrid | Thymidine phosphorylase | Oxadiazole linked to isatin | Potent inhibition, specific values varied | nih.gov |

| Isatin-β-thiosemicarbazones | Antibiotic-resistant Gram-positive bacteria | β-thiosemicarbazone moiety | Active against resistant strains | mdpi.com |

| 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Tyrosinase | Urea linkage with a nitrophenyl group at C-5 | Ki = 24.96 µM | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the binding mechanisms of potential drug candidates like 5-thiomorpholinosulfonyl isatin (B1672199) and its related isatin sulfonamide analogs.

Studies on isatin derivatives have employed molecular docking to investigate their binding to various protein targets, including viral proteases and protein kinases. nih.govmdpi.commdpi.com For instance, docking studies on 5-sulfonyl isatin derivatives against the SARS-CoV 3C-like protease (3CLpro) were performed to predict their binding modes within the enzyme's active site. nih.gov Similarly, isatin sulfonamide analogues have been docked into the active site of caspase-3, an important enzyme in apoptosis, to understand their inhibition mechanism. nih.gov These simulations are crucial for structure-based drug design, helping to rationalize the observed biological activities and to guide the synthesis of new, more potent compounds. nih.govnih.gov

A primary output of molecular docking is the prediction of the binding pose of a ligand in the active site of its target protein, which includes the identification of key intermolecular interactions. These interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the stability of the ligand-protein complex and for the ligand's biological activity.

For isatin sulfonamide derivatives, docking studies have revealed several key interactions:

Hydrogen Bonding: The carbonyl group at the C2-position and the nitrogen atom at the N1-position of the isatin core are frequently involved in forming crucial hydrogen bonds with amino acid residues in the target's active site. nih.gov In the case of SARS-CoV 3CLpro, derivatives of 5-sulfonyl isatin were predicted to form hydrogen bonds with residues such as Gly143, Cys145, Ser144, and Asn142. nih.gov Docking of an epoxy-functionalized isatin derivative identified hydrogen bonds with TRP7 and PHE32 in its target protein. mdpi.com

Hydrophobic and Electrostatic Interactions: Besides hydrogen bonds, hydrophobic and electrostatic interactions play a significant role. Studies on isatin sulfonamide analogues as caspase-3 inhibitors indicated that both steric and electrostatic interactions contribute to the binding affinity, with a major contribution arising from hydrophobic interactions. nih.gov The binding of isatin sulfonamide derivatives to the Epidermal Growth Factor Receptor (EGFR) active site also involves a combination of these forces, contributing to their binding free energies which ranged from -19.21 to -21.74 Kcal/mol for some derivatives. mdpi.com

| Target Protein | Isatin Derivative Class | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| SARS-CoV 3CLpro | 5-sulfonyl isatin | Gly143, Cys145, Ser144, Asn142 | Hydrogen Bond | nih.gov |

| Caspase-3 | Isatin sulfonamide | Not specified | Hydrophobic, Steric, Electrostatic | nih.gov |

| SARS-CoV-2 Mpro | Isatin-based Schiff bases | Cys145, His41 | Hydrogen Bond, Stacking | nih.gov |

| EGFR | Isatin sulfonamide | Not specified | Hydrophobic, Hydrogen Bond | mdpi.com |

| Dam protein (K. pneumoniae) | Epoxy-functionalized isatin | TRP7, PHE32 | Hydrogen Bond | mdpi.com |

Molecular docking also allows for a detailed analysis of how a ligand like 5-thiomorpholinosulfonyl isatin fits within the three-dimensional space of the protein's active site cavity. The size, shape, and chemical environment of this pocket determine which ligands can bind effectively.

Studies have shown that for isatin derivatives, modifications at the C-5 position of the isatin ring are particularly effective for increasing inhibitory potency. nih.gov This suggests that the substituent at this position, such as the thiomorpholinosulfonyl group, fits well into a specific sub-pocket within the target's active site, leading to enhanced binding. The orientation of the isatin core itself is also a critical factor, with a consistent binding mode often observed across a series of active derivatives. nih.gov The analysis of the active site provides a structural basis for understanding why certain substitutions are beneficial for activity, guiding further optimization of the ligand structure. mdpi.com

Molecular Dynamics Simulations to Evaluate Ligand-Target Complex Stability and Flexibility

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and flexibility of the complex over time. ut.ac.ir MD simulations are used to validate docking results and to gain a deeper understanding of the binding event. nih.govut.ac.ir

For isatin derivatives, MD simulations have been conducted on docked complexes to assess their stability. nih.gov These simulations, often run for nanoseconds, track the movements of the ligand and protein atoms, allowing researchers to observe how the interactions identified in docking studies are maintained over time. nih.govnih.gov The results can reveal whether the ligand remains securely bound in the active site or if it undergoes significant conformational changes or even dissociates. The inherent rigidity of the isatin molecular structure is a factor that can contribute to the stability of its binding mode. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides quantitative measures of the complex's stability and the flexibility of its different regions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ut.ac.irresearchgate.net For isatin derivatives, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that govern their potency. nih.govresearchgate.net

To develop predictive QSAR models, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of isatin derivatives with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with activity.

For isatin sulfonamide analogues targeting caspase-3, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been performed. nih.gov These models suggested that both steric and electrostatic fields are important contributors to the binding affinity. nih.gov Such models can generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing a clear guide for designing more potent inhibitors. QSAR studies have consistently supported the finding that substitution at the C-5 position of the isatin nucleus is beneficial for the activity of these compounds. nih.govresearchgate.net

In Silico ADME Prediction for Early Stage Compound Assessment

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are used to computationally estimate these properties, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. mdpi.comresearchgate.net

For isatin derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. nih.govresearchgate.netresearchgate.net These predictions suggest that many isatin derivatives possess favorable ADME profiles. For example, studies on novel isatin derivatives predicted good oral bioavailability and significant human intestinal absorption. researchgate.net Furthermore, many of these compounds were predicted not to penetrate the blood-brain barrier (BBB), which can be a desirable property depending on the intended therapeutic target. researchgate.net Parameters such as Caco-2 cell permeability, plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes are also commonly predicted to build a comprehensive pharmacokinetic profile. mdpi.commdpi.com

| ADME Property | Predicted Outcome for Isatin Derivatives | Significance | Source |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicted to be high/considerable | Indicates good absorption after oral administration. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant | Reduces potential for central nervous system side effects. | researchgate.net |

| Caco-2 Permeability | Predicted to be high | Correlates with intestinal absorption. | mdpi.com |

| CYP Enzyme Inhibition | Variable; some derivatives may inhibit certain isoforms | Predicts potential for drug-drug interactions. | mdpi.com |

| Drug-Likeness (e.g., Lipinski's Rule) | Generally favorable | Suggests good oral bioavailability. | mdpi.commdpi.com |

Computational Assessment of Oral Bioavailability and Drug-Likeness Properties

The "drug-likeness" of a compound refers to a qualitative assessment of its potential to be an orally active drug based on its physicochemical properties. gardp.org Several computational models and rule sets are employed to predict this characteristic. A primary evaluation involves assessing Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a molecule violates certain thresholds. biotechnologia-journal.org For a molecule like this compound, with a molecular formula of C₁₂H₁₂N₂O₄S₂ and a molecular weight of 312.36 g/mol , a typical computational analysis would calculate the parameters outlined in the following table. nih.gov

Table 1: Hypothetical Physicochemical Properties for Drug-Likeness Assessment This table is illustrative, showing the parameters that would be calculated using standard computational tools like SwissADME. The values are not based on experimental data for this compound.

| Parameter | Description | Typical Threshold (Lipinski's Rule) | Relevance to Drug-Likeness |

|---|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 g/mol | Influences size and diffusion characteristics. biotechnologia-journal.org |

| LogP (o/w) | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | ≤ 5 | Affects solubility, permeability, and plasma protein binding. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 | Influences solubility and membrane permeability. biotechnologia-journal.org |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 | Affects solubility and binding to targets. biotechnologia-journal.org |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | < 140 Ų | Correlates with passive molecular transport through membranes. biotechnologia-journal.org |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | ≤ 10 | Influences conformational flexibility and binding. biotechnologia-journal.org |

Research on other 5-sulfonyl isatin derivatives frequently employs these calculations to gauge their potential as drug candidates. nih.govtandfonline.com For instance, studies on isatin sulfonamides designed as anticancer or antiviral agents use platforms like SwissADME to evaluate these properties and predict a bioavailability score. nih.govnih.gov A high bioavailability score suggests that the compound has a higher probability of possessing favorable pharmacokinetic properties. The analysis would also typically include filters from Ghose, Veber, Egan, and Muegge to further refine the drug-likeness prediction. nih.gov

Prediction of Absorption and Distribution Profiles in Theoretical Models

Beyond general drug-likeness, computational tools can predict specific ADME properties, offering a more granular view of a compound's likely behavior in the body. nih.gov These predictions are crucial for identifying potential liabilities, such as poor absorption or an inability to reach the target tissue.

Absorption: Theoretical models estimate a compound's absorption from the gastrointestinal (GI) tract. For this compound, a key predicted parameter would be its human intestinal absorption (HIA). High HIA is a desirable trait for orally administered drugs. Water solubility is another critical factor, often predicted as a LogS value, which influences how well the drug dissolves in the gut before absorption. nih.gov

Distribution: The distribution profile predicts how a compound spreads throughout the body's various tissues and fluids. A significant parameter is the blood-brain barrier (BBB) permeability. Computational models can predict whether a compound is likely to cross the BBB and enter the central nervous system (CNS). This is a critical consideration depending on the intended therapeutic target. tandfonline.com Another important distribution factor is the extent of plasma protein binding (PPB). High PPB can limit the amount of free drug available to exert its therapeutic effect. tandfonline.com

Molecular docking and dynamics simulations are more advanced computational techniques used to understand how a molecule like this compound might interact with specific biological targets, such as enzymes or receptors. uokerbala.edu.iqnih.gov Studies on related isatin sulfonamides have used molecular docking to rationalize their inhibitory activities and guide the design of more potent derivatives. nih.govnih.gov These simulations provide insights into the binding modes and stability of the ligand-protein complex, which are crucial aspects of a drug's mechanism of action. nih.gov

Table 2: Predicted ADME Parameters from Theoretical Models This table illustrates the types of ADME predictions generated by computational software. The data shown are hypothetical and not specific to this compound.

| ADME Parameter | Description | Predicted Outcome (Example) | Implication |

|---|---|---|---|

| GI Absorption | Prediction of absorption from the human gastrointestinal tract. | High | Good candidate for oral administration. |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | No | Low likelihood of CNS side effects (or efficacy for CNS targets). |

| P-gp Substrate | Prediction of interaction with P-glycoprotein, an efflux pump. | No | Less likely to be actively removed from cells, improving bioavailability. |

| CYP450 Inhibition | Prediction of inhibition of key cytochrome P450 metabolic enzymes. | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |

| Log Kp (skin permeation) | The logarithm of the skin permeability coefficient. | -7.5 cm/s | Low potential for absorption through the skin. |

Pre Clinical Pharmacological Investigations in Non Human Biological Models Focus on Activity and Mechanism

In Vivo Efficacy Studies in Relevant Animal Models

While specific in vivo efficacy studies for 5-thiomorpholinosulfonyl isatin (B1672199) are not extensively documented in publicly available literature, research on analogous 5-sulfonyl isatin derivatives provides valuable insights into the potential pharmacological effects of this class of compounds. These studies often utilize animal models of human diseases, such as oncology xenograft models, to assess the therapeutic potential of these molecules.

Assessment of Pharmacological Response and Disease Progression Modulation

In the context of oncology, the in vivo efficacy of isatin-based compounds is frequently evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. Although direct evidence for 5-thiomorpholinosulfonyl isatin is limited, studies on related 5-sulfonyl isatin derivatives have focused on their ability to inhibit tumor growth. For instance, research on isatin derivatives has demonstrated their potential to induce apoptosis and cause cell cycle arrest in tumor cells, which are key mechanisms for modulating disease progression. nih.gov The anti-angiogenic properties of some isatin analogs have also been investigated, suggesting another avenue through which these compounds could impact tumor growth in vivo. nih.gov

Analysis of Biomarker Modulation and Cellular Pathway Engagement in In Vivo Systems

A critical aspect of in vivo studies is the analysis of biomarkers to understand how a compound exerts its effects at a molecular level. For 5-sulfonyl isatin derivatives, a primary area of investigation has been their interaction with caspases, a family of proteases central to the apoptotic process. The ability of these compounds to act as caspase inhibitors suggests that their in vivo mechanism is linked to the modulation of apoptosis. nih.govsemanticscholar.orgresearchgate.net

In studies involving related compounds, an increase in the expression of cell adhesion molecules like E-cadherin has been observed, indicating an anti-migratory effect which is a crucial factor in preventing cancer metastasis. mdpi.com This modulation of biomarkers provides evidence of cellular pathway engagement in a complex biological system.

Comparative Pharmacological Analysis with Established Research Compounds and Reference Drugs

To contextualize the therapeutic potential of new chemical entities, their pharmacological profiles are often compared with those of established research compounds or clinically used drugs. In the realm of 5-sulfonyl isatin derivatives, particularly those investigated as caspase inhibitors, comparisons are made with known peptide-based caspase inhibitors. Isatin-based inhibitors are often highlighted for their non-peptidic nature, which can confer advantages in terms of cell permeability and metabolic stability. nih.gov

In anticancer studies, the cytotoxic activities of novel isatin derivatives are frequently benchmarked against standard chemotherapeutic agents. For example, some isatin-based scaffolds have been compared with drugs like doxorubicin (B1662922) to gauge their relative potency. nih.gov The table below presents in vitro inhibitory activities of various 5-sulfonyl isatin analogs against different biological targets, providing a basis for comparative analysis.

| Compound/Analog | Target | IC50/Inhibition | Reference Compound | Reference Compound IC50/Activity |

| 5-Sulfonyl Isatin Derivative (8k₁) | SARS-CoV 3CLpro | 1.04 µM | Not specified | Not specified |

| Isatin-sulphonamide Derivative (20d) | Caspase-3 | 2.33 µM | Ac-DEVD-CHO | 0.016 µM |

| 5-(piperazin-1-ylsulfonyl)isatin (7a) | SARS-CoV 3CLpro | 76.74 µM | Not specified | Not specified |

| 5-phenylisatin Derivative (2m) | K562 cell line | 0.03 µM | Not specified | Not specified |

| 5-phenylisatin Derivative (2m) | HepG2 cell line | 0.05 µM | Not specified | Not specified |

This table is generated based on available data for 5-sulfonyl isatin analogs and may not be directly representative of this compound.

Mechanistic Confirmation and Validation in Complex Biological Systems

The proposed mechanisms of action for 5-sulfonyl isatin derivatives, primarily caspase inhibition, are further validated in complex biological systems. The observation that these compounds can induce apoptosis and arrest the cell cycle in vivo supports their role as modulators of these fundamental cellular processes. nih.govnih.gov The ability of some derivatives to inhibit key viral proteases, such as the SARS-CoV 3C-like protease, in vitro suggests a potential antiviral mechanism that could be explored in in vivo infectious disease models. nih.gov

The structure-activity relationship studies of 5-sulfonyl isatin derivatives have indicated that modifications at the 5-position of the isatin ring are crucial for their inhibitory potency. nih.gov The nature of the sulfonyl substituent can significantly influence the compound's interaction with its biological target. For instance, the size and flexibility of the group attached to the sulfonyl moiety can affect how well the compound fits into the active site of an enzyme. nih.gov These findings from in vitro and computational studies provide a strong rationale for the observed activities in more complex biological systems and guide the design of more potent and selective derivatives.

Future Research Directions and Academic Applications

Exploration of Novel Molecular Hybrids and Scaffold Diversification Strategies

Molecular hybridization, a strategy that combines two or more pharmacophores, is a powerful tool in drug discovery for creating novel compounds with potentially enhanced affinity, dual-action mechanisms, or improved pharmacokinetic profiles. researchgate.net The 5-Thiomorpholinosulfonyl Isatin (B1672199) scaffold is an ideal candidate for this approach. The isatin core itself has been successfully hybridized with numerous bioactive moieties, suggesting a clear path for future diversification. mdpi.comresearchgate.net

Researchers can explore creating hybrid molecules by modifying the isatin nitrogen (N-1 position) or the C-3 carbonyl group, while retaining the 5-thiomorpholinosulfonyl substituent, which is crucial for specific interactions. nih.gov For instance, the synthesis of isatin-thiazole hybrids has been shown to yield compounds with significant antimicrobial properties. nih.govuwl.ac.uk Similarly, creating hybrids of 5-Thiomorpholinosulfonyl Isatin with other heterocyclic systems known for their biological relevance could lead to new classes of therapeutic agents.

Future strategies could involve:

Isatin-Quinolone Hybrids: Fluoroquinolones are potent antibacterial agents, and their combination with the isatin scaffold could address multidrug-resistant pathogens. researchgate.net

Isatin-Indole Conjugates: Combining the scaffold with another indole (B1671886) moiety could leverage the known biological activities of indole alkaloids. researchgate.net

Isatin-Chalcone Hybrids: Chalcones are known for their diverse pharmacological effects, and their hybridization could result in compounds with novel mechanisms of action.

These diversification strategies are not merely synthetic exercises but are aimed at generating molecules with tailored biological activities, inspired by the successes observed with other isatin derivatives. researchgate.netnih.gov

Table 1: Examples of Isatin Hybridization Strategies for Potential Application

| Hybrid Partner Scaffold | Reported Biological Activity of Hybrid | Key Rationale for Future Diversification | Reference |

|---|---|---|---|

| Thiazole (B1198619) | Antimicrobial, Anticancer | Combining the broad-spectrum activity of thiazoles with the isatin core. | nih.govhilarispublisher.com |

| Quinolone | Antibacterial | Creating dual-action agents to combat resistant bacterial strains. | researchgate.net |

| Indole | Antifungal, Antimicrobial, Antiviral | Leveraging the synergistic effects of two indole-based scaffolds. | researchgate.net |

| Nicotinohydrazide | Anti-tubercular, Antibacterial | Designing novel agents against Mycobacterium tuberculosis and other bacteria. | researchgate.net |

| Rhodanine | Antibacterial | Developing new molecules effective against bacterial growth, particularly E. coli. | nih.gov |

Advancements in Computational Modeling for Precision Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the precision design of molecules and the prediction of their biological activities before synthesis. mdpi.com For this compound and its future derivatives, in silico methods offer a rational approach to optimize therapeutic potential.

Molecular docking studies can be employed to predict and analyze the binding interactions of novel derivatives with their target proteins. For example, studies on 5-sulfonyl isatin derivatives have successfully used computational models to rationalize their inhibitory activities against enzymes like SARS-CoV 3CLpro, demonstrating how the sulfonyl group at the 5-position fits into specific hydrophobic pockets of the enzyme's active site. nih.gov This approach allows for the strategic design of modifications to the thiomorpholine (B91149) ring or the N-1 position of the isatin core to enhance binding affinity and selectivity. nih.govmdpi.com

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms can assess the drug-likeness and pharmacokinetic profiles of designed compounds. mu-varna.bgmdpi.com By evaluating properties such as molecular weight, lipophilicity, and water solubility, researchers can prioritize the synthesis of candidates with favorable profiles, reducing the time and cost associated with drug development. mu-varna.bgmdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex, providing deeper insights into the binding mechanism. mdpi.com

Table 2: Application of Computational Tools in the Design of Isatin Derivatives

| Computational Method | Purpose in Drug Design | Potential Application for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of a ligand within a target protein's active site. | To design derivatives with enhanced inhibitory potency against specific targets like caspases or viral proteases. | nih.govmdpi.com |

| ADMET Prediction | Evaluates pharmacokinetic properties (e.g., oral bioavailability) and potential toxicity. | To filter and prioritize novel designs, ensuring they have drug-like characteristics before synthesis. | mu-varna.bgmdpi.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. | To confirm the stability of binding interactions predicted by docking and understand conformational changes. | mdpi.com |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide further optimization. | To build predictive models for designing new derivatives with improved activity based on existing data. | nih.gov |

Development of this compound as Chemical Probes for Elucidating Biological Pathways

Beyond therapeutic applications, molecules like this compound can be developed into chemical probes—specialized tools designed to interact with specific protein targets and help elucidate their roles in complex biological pathways. The potent activity of some isatin sulfonamide analogs as caspase inhibitors, for example, makes them excellent candidates for probes to study the mechanisms of apoptosis. nih.gov

A chemical probe based on the this compound scaffold could be synthesized by incorporating a reporter tag (like a fluorophore) or an affinity tag (like biotin). Such probes would enable researchers to: